molecular formula C₉H₁₁Cl₂N₃O₂ B1141464 5,7-Diaminoquinoline-2,8-diol dihydrochloride CAS No. 1798004-66-6

5,7-Diaminoquinoline-2,8-diol dihydrochloride

Cat. No.: B1141464
CAS No.: 1798004-66-6
M. Wt: 264.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride can be achieved through several methods. One common approach involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring. This process yields novel 4-chloro-o-diaminoquinolines, which can then be dechlorinated to produce 5,7-diaminoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5,7-Diaminoquinoline-2,8-diol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of various substituted quinolines.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrazine hydrate.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5,7-Diaminoquinoline-2,8-diol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diaminoquinoline derivatives such as:

  • 5,6-Diaminoquinoline
  • 7,8-Diaminoquinoline
  • 4,7-Diaminoquinoline

Uniqueness

5,7-Diaminoquinoline-2,8-diol dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other diaminoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVWJDIYTZDWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.